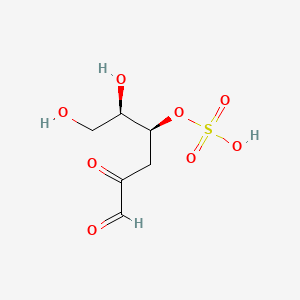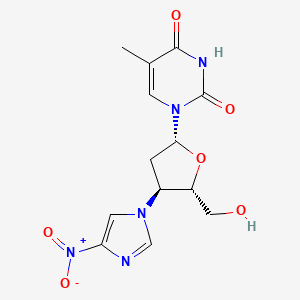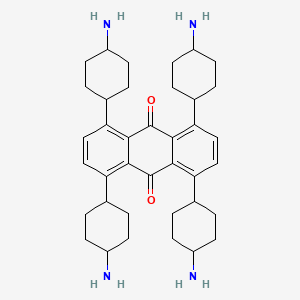![molecular formula C24H17ClN2O2 B12800524 2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione CAS No. 58867-57-5](/img/structure/B12800524.png)
2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 294935 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its interactions and effects in biological systems, making it a subject of research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Starting Materials: The synthesis begins with readily available chemical precursors.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity for research applications.
Analyse Chemischer Reaktionen
NSC 294935 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 294935 into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using different reagents and catalysts.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of NSC 294935 with modified functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 294935 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers study its interactions with biological molecules to understand its effects on cellular processes.
Medicine: NSC 294935 is investigated for its potential therapeutic effects, including its role in inhibiting specific enzymes or pathways involved in disease.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of NSC 294935 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context in which NSC 294935 is used.
Vergleich Mit ähnlichen Verbindungen
NSC 294935 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 298223: This compound also interacts with DNA and has been studied for its antitumor properties.
Dipyridamole: Known for its use in preventing thromboembolic events, it has a different mechanism of action involving inhibition of phosphodiesterase.
Compared to these compounds, NSC 294935 has distinct properties and applications, making it a valuable subject of research in various scientific fields.
Eigenschaften
CAS-Nummer |
58867-57-5 |
|---|---|
Molekularformel |
C24H17ClN2O2 |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
2-[[2-(4-chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H17ClN2O2/c1-26-21-11-6-15(12-17(21)13-22(26)16-7-9-18(25)10-8-16)14-27-23(28)19-4-2-3-5-20(19)24(27)29/h2-13H,14H2,1H3 |
InChI-Schlüssel |
IMTNCYRTJROVGA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O)C=C1C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


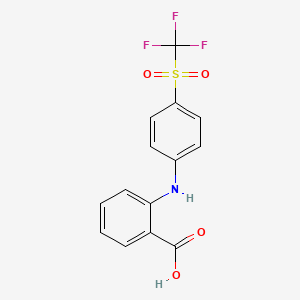
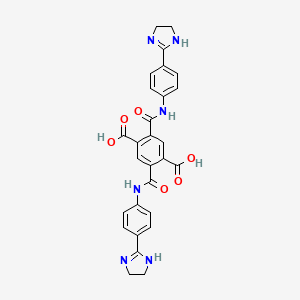
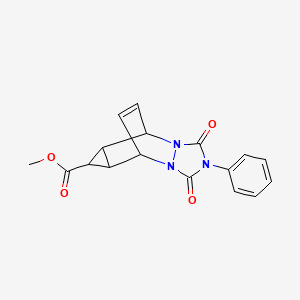

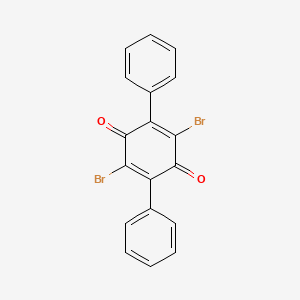
![Spiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B12800462.png)
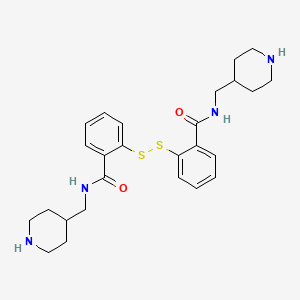
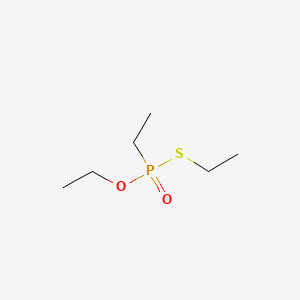
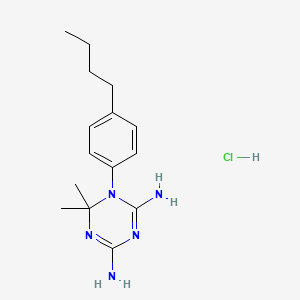
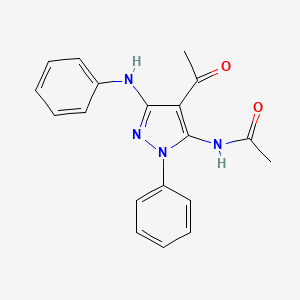
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)
